

preparing Otssp167 stock solution and solubility in DMSO

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Compound of Interest

Compound Name: Otssp167

Cat. No.: B609791

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Application Notes and Protocols for Otssp167

Topic: Preparing **Otssp167** Stock Solution and its Solubility in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otssp167 is a potent, orally available small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC₅₀ value of 0.41 nM.[1][2] MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in cancer stem cell survival, proliferation, and invasion.[3][4] **Otssp167** has demonstrated significant anti-tumor activity in preclinical models of breast, lung, prostate, and pancreatic cancers.[2][5] The compound has also been shown to have off-target activity against other mitotic kinases such as Aurora B, BUB1, and Haspin, which may contribute to its mechanism of action by abrogating the mitotic checkpoint.[5][6] These application notes provide detailed protocols for the preparation of **Otssp167** stock solutions, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), and information on its mechanism of action.

Physicochemical and Solubility Data

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following tables summarize the key properties of **Otssp167** and its solubility in various solvents.

Table 1: Physicochemical Properties of **Otssp167**

Property	Value
Molecular Weight	487.42 g/mol
Molecular Formula	C ₂₅ H ₂₈ Cl ₂ N ₄ O ₂
CAS Number	1431697-89-0 (free base)
Appearance	Yellow solid
Purity	>98% (typical)

Table 2: Solubility of **Otssp167**

Solvent	Solubility	Notes
DMSO	7.22 mg/mL (14.81 mM)[3] Up to 30 mg/mL (hydrochloride salt)[7]	Sonication is recommended to aid dissolution.[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Water	< 1 mg/mL	Considered insoluble or only slightly soluble.[3]
Ethanol	1 mg/mL (hydrochloride salt)[7]	Limited solubility.
DMF	10 mg/mL (hydrochloride salt)[7]	
DMSO:PBS (pH 7.2) (1:9)	0.1 mg/mL (hydrochloride salt)[7]	Useful for preparing final dilutions for aqueous-based assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Otssp167 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Otssp167** in DMSO, a commonly used concentration for in vitro experiments.

Materials:

- **Otssp167** powder (free base, MW: 487.42)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Water bath sonicator

Procedure:

- Pre-weighing and Calculation:
 - Accurately weigh out 1 mg of **Otssp167** powder. To minimize handling of small quantities, it is advisable to weigh a larger amount (e.g., 5 mg) and scale the solvent volume accordingly.
 - Calculate the volume of DMSO required to achieve a 10 mM concentration.
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Concentration (mol/L)})$
 - For 1 mg of **Otssp167**:
 - $\text{Volume (L)} = 0.001 \text{ g} / (487.42 \text{ g/mol} \times 0.010 \text{ mol/L}) = 0.000205 \text{ L}$
 - $\text{Volume} = 205 \text{ }\mu\text{L}$
- Dissolution:
 - Aseptically add the calculated volume of anhydrous DMSO to the vial containing the **Otssp167** powder.

- Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- Visually inspect the solution for any undissolved particles.
- Aiding Dissolution (if necessary):
 - If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[3]
 - Gentle warming in a water bath (e.g., up to 45°C) can also be used to aid solubility.[3]
Allow the solution to return to room temperature before use.
- Aliquoting and Storage:
 - Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the stock solution aliquots as recommended in Table 3.

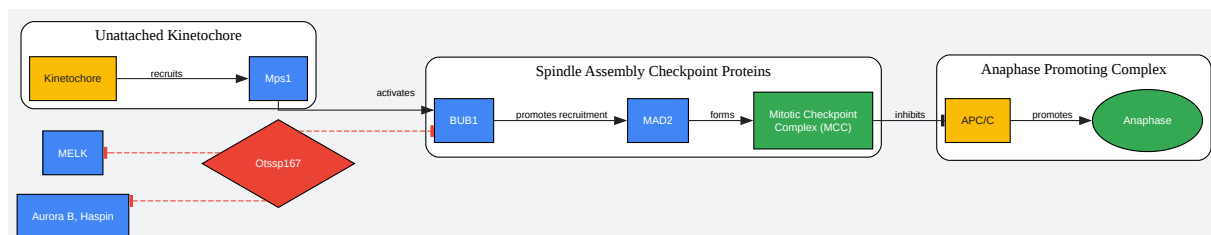
Table 3: Recommended Storage Conditions for **Otssp167**

Form	Storage Temperature	Duration
Powder	-20°C	Up to 3 years[3]
In DMSO	-80°C	Up to 1 year[3] (Up to 2 years for hydrochloride salt)[8]
In DMSO	-20°C	Up to 1 month[1] (Up to 1 year for hydrochloride salt)[8]

Visualizations

Signaling Pathway

Otssp167 is a potent inhibitor of MELK, but it also affects other kinases crucial for the spindle assembly checkpoint (SAC), a key signaling pathway that ensures the fidelity of chromosome segregation during mitosis. The diagram below illustrates the simplified SAC pathway and highlights the targets of **Otssp167**.

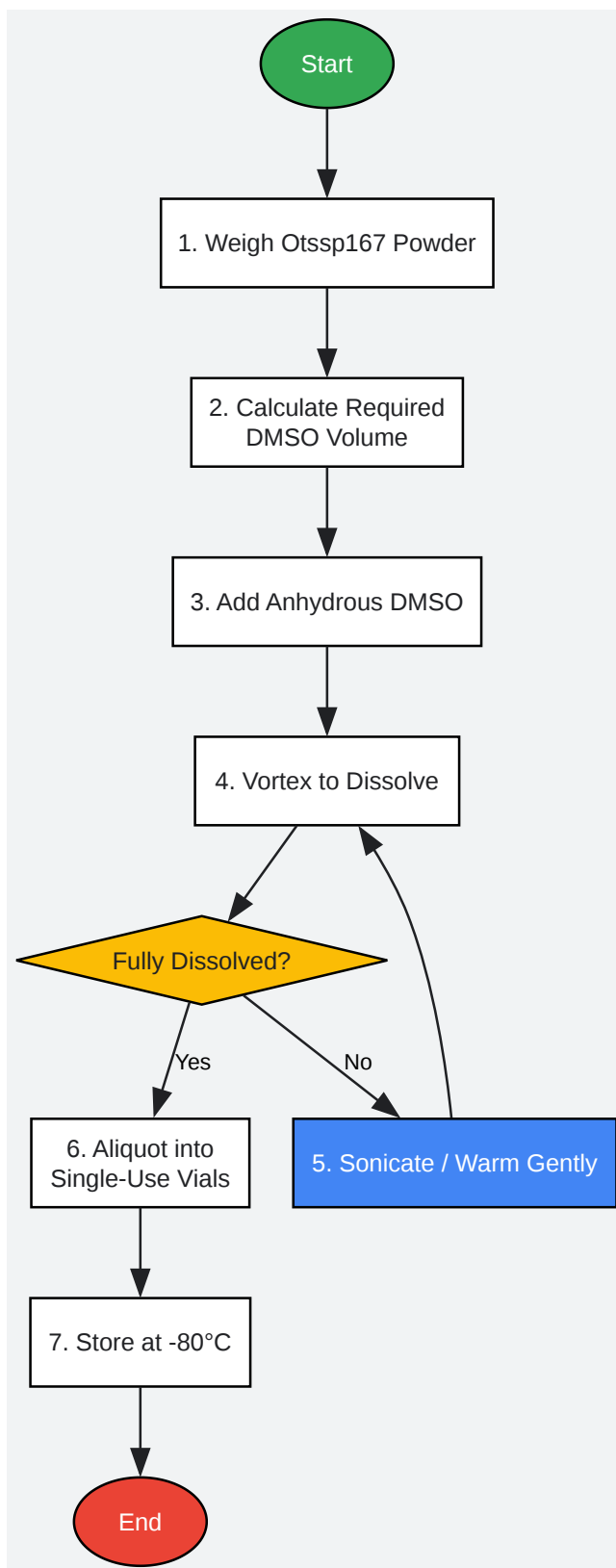


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Caption: **Otssp167** inhibits MELK and other mitotic kinases like BUB1, disrupting the spindle assembly checkpoint.

Experimental Workflow

The following diagram outlines the key steps for preparing a stock solution of **Otssp167**.



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Caption: Workflow for preparing an **Otssp167** stock solution in DMSO.

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